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Abstract

This technical guide provides a comprehensive overview of 2,4-Dioxo-4-phenylbutanoic acid
(CAS 5817-92-5), a molecule of significant interest in medicinal chemistry. Also known as
benzoylpyruvic acid, this a,y-diketo acid has demonstrated notable antiviral properties,
particularly as an inhibitor of the human immunodeficiency virus (HIV) integrase. This
document consolidates available data on its physicochemical properties, spectroscopic
characteristics, synthesis, and biological activity. Detailed experimental protocols, where
available, and a visualization of its mechanism of action are provided to support further
research and development efforts.

Physicochemical Properties

2,4-Dioxo-4-phenylbutanoic acid is a solid organic compound. A summary of its key
physicochemical properties is presented in Table 1. It is important to note the existence of keto-
enol tautomerism in this molecule, which influences its chemical reactivity and biological
interactions. The equilibrium between the diketo and various enol forms is dependent on
factors such as solvent and pH.[1][2]

Table 1: Physicochemical Properties of 2,4-Dioxo-4-phenylbutanoic acid
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Property Value Source(s)
CAS Number 5817-92-5 [3][4]
Molecular Formula C10Hs04 [31[4]
Molecular Weight 192.17 g/mol [31[4]
IUPAC Name 2,4.1c-jDioxo-4-phenbeutanoic )

aci

Benzoylpyruvic acid, a,y-
Synonyms , L [4]
Dioxobenzenebutanoic acid

150 °C or 195 °C (conflicting

Melting Point [3]

reports)
Appearance Solid General knowledge
Tautomerism Exists in keto and enol forms [1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of 2,4-
Dioxo-4-phenylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies have been instrumental in confirming the structure and elucidating the tautomeric
forms of 2,4-Dioxo-4-phenylbutanoic acid and its derivatives. The predominant form in
DMSO-d6 is the enol form.

Table 2: 1H and 13C NMR Chemical Shifts for the Enol Tautomer of 4-phenyl-2,4-dioxobutanoic
acid in DMSO-d6
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1H NMR Chemical Shift (ppm)
Phenyl H 7.28-7.77 (M)

Enol CH 6.64 (s)

13C NMR Chemical Shift (ppm)

C=0 (Carboxyl)

164.42

C=0 (Ketone)

Not explicitly assigned

Phenyl C 128.70, 130.30, 133.28, 137.34, 142.81
Enol C-OH Not explicitly assigned
Enol C-H 97.93

Data adapted from a study on 4-phenyl-2,4-dioxobutanoic acid derivatives.

Infrared (IR) Spectroscopy

Specific experimental IR spectra for 2,4-Dioxo-4-phenylbutanoic acid are not readily

available in the searched literature. However, based on its functional groups, the following

characteristic absorption bands are expected:

Mass Spectrometry (MS)

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm~1

C=0 stretch (carboxylic acid): A strong band around 1700-1725 cm~1

C=0 stretch (ketones): Strong bands in the region of 1680-1715 cm~1

C=C stretch (aromatic and enol): Bands in the 1600-1450 cm~1 region

C-O stretch (carboxylic acid): A band in the 1320-1210 cm~1 region

Detailed experimental mass spectra are not available in the searched literature. For a

compound with a molecular weight of 192.17, the molecular ion peak (M+) would be expected

at m/z 192. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl
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radical (M-17) and the loss of a carboxyl group (M-45).[5][6] For this specific molecule,
cleavage adjacent to the carbonyl groups would also be expected.

Synthesis and Purification

The synthesis of 2,4-Dioxo-4-phenylbutanoic acid can be achieved through a two-step
process involving a Claisen condensation followed by hydrolysis.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on the synthesis of related ethyl 2,4-dioxo-4-
arylbutanoates.[7]

Step 1: Synthesis of Ethyl 2,4-Dioxo-4-phenylbutanoate

o Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser
and a stirring bar, dissolve a molar equivalent of sodium metal in anhydrous ethanol under
an inert atmosphere.

o Claisen Condensation: To the freshly prepared sodium ethoxide solution, add one molar
equivalent of acetophenone. Subsequently, add one molar equivalent of diethyl oxalate
dropwise while stirring.

o Reaction Completion: After the addition is complete, continue stirring the reaction mixture,
potentially with gentle heating, to ensure the reaction goes to completion. The formation of a
precipitate may be observed.

o Work-up: Cool the reaction mixture and acidify with a suitable acid (e.g., dilute HCI or
H2S0a4) to a pH of approximately 2.[7] Extract the product with an organic solvent such as
dichloromethane or ethyl acetate.

« |solation: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SOa4 or MgSQa4),
filter, and remove the solvent under reduced pressure to yield the crude ethyl 2,4-dioxo-4-
phenylbutanoate.

Step 2: Hydrolysis to 2,4-Dioxo-4-phenylbutanoic acid
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o Hydrolysis: Dissolve the crude ethyl 2,4-dioxo-4-phenylbutanoate in a suitable solvent
mixture, such as acetonitrile and aqueous HCI.[8]

e Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress
of the hydrolysis by a suitable analytical technique (e.g., TLC or HPLC).

« Isolation: Once the hydrolysis is complete, remove the organic solvent under reduced
pressure. The product, 2,4-Dioxo-4-phenylbutanoic acid, may precipitate from the aqueous
solution.

« Purification: Collect the solid product by filtration. Further purification can be achieved by
recrystallization from an appropriate solvent or by forming a bisulfite adduct followed by
decomposition with acid.[9][10]

Experimental Workflow

Step 2: Hydrolysis

Acidification & Extraction _>—-C___ Ethyl 2,4-Dioxo-4-phenylbutanoate ;>—>< “(«”fc“”d';”{’)” >4>< Tsolation & Purification _>—#C___ 2,4-Dioxo-4-phenylbutanoic acid >

Click to download full resolution via product page

Caption: Synthesis workflow for 2,4-Dioxo-4-phenylbutanoic acid.

Biological Activity and Mechanism of Action
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2,4-Dioxo-4-phenylbutanoic acid and related diketo acids are potent inhibitors of HIV-1
integrase, a viral enzyme essential for the integration of the viral DNA into the host cell's
genome.[2][11] This inhibition effectively halts the viral replication cycle.

The mechanism of action involves the chelation of divalent metal ions, typically Mg2* or Mn2+,
within the active site of HIV-1 integrase.[1][12] These metal ions are crucial cofactors for the
catalytic activity of the enzyme. The diketo acid moiety of the inhibitor binds to these metal
ions, preventing them from participating in the strand transfer reaction, which is a key step in
the integration process.[2]

Signaling Pathway: Inhibition of HIV-1 Integrase

The following diagram illustrates the proposed mechanism of HIV-1 integrase inhibition by 2,4-
Dioxo-4-phenylbutanoic acid.
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Caption: Mechanism of HIV-1 integrase inhibition.

Applications in Research and Drug Development

The potent anti-HIV activity of 2,4-Dioxo-4-phenylbutanoic acid and its analogues makes
them valuable lead compounds in the development of novel antiretroviral drugs. The diketo
acid scaffold is a recognized pharmacophore for targeting metalloenzymes, and further
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structural modifications could lead to inhibitors with improved potency, selectivity, and
pharmacokinetic profiles.

Conclusion

2,4-Dioxo-4-phenylbutanoic acid is a well-characterized molecule with significant potential in
antiviral drug discovery. Its mechanism of action as an HIV-1 integrase inhibitor is understood
at the molecular level, providing a solid foundation for further research. This technical guide
serves as a resource for scientists and researchers working with this compound, facilitating its
application in the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Dioxo-4-
phenylbutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
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number-5817-92-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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